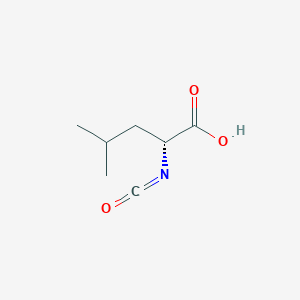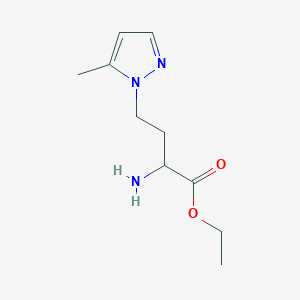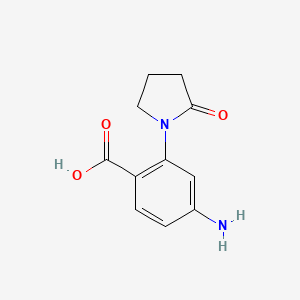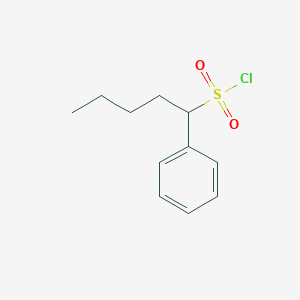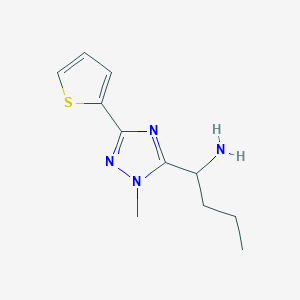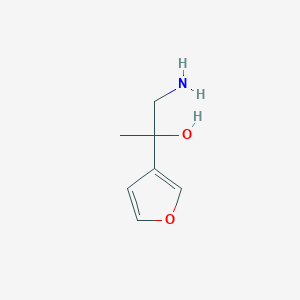
1-Amino-2-(furan-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(furan-3-yl)propan-2-ol is an organic compound that features a furan ring attached to a propanol backbone with an amino group
Synthetic Routes and Reaction Conditions:
Asymmetric Bioreduction: One of the green synthesis methods involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei BD101.
Chemical Synthesis: Traditional chemical synthesis routes may involve the use of specific catalysts and reagents to achieve the desired product. detailed reaction conditions and specific reagents are often proprietary and vary based on the desired purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. the principles of green chemistry and biocatalysis are increasingly being adopted for large-scale production due to their environmental benefits and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring or the propanol backbone.
Substitution: The amino group and the furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-yl ketones, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(furan-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(furan-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary based on the specific application and the biological system involved .
Comparación Con Compuestos Similares
1-Amino-2-(furan-2-yl)propan-2-ol: This compound has a similar structure but with the furan ring attached at a different position.
3-(Furan-2-yl)propan-1-ol:
2-(Furan-2-yl)propan-2-ol: This compound features a furan ring attached to a different carbon on the propanol backbone
Uniqueness: 1-Amino-2-(furan-3-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-amino-2-(furan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 |
Clave InChI |
HVYCWYHHPXXTFW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=COC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


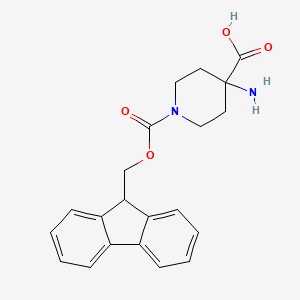
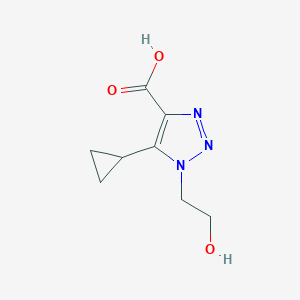
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

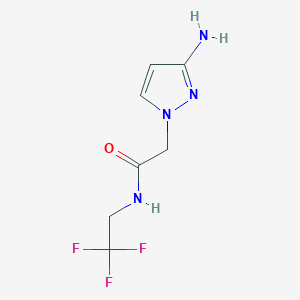
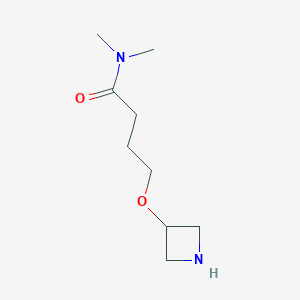
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

